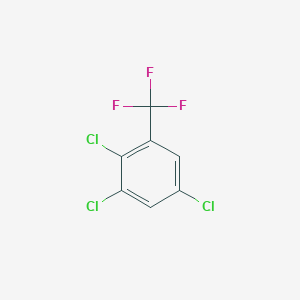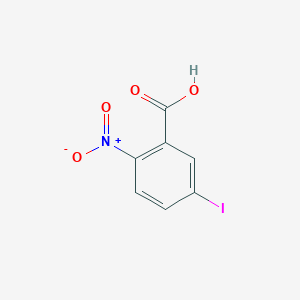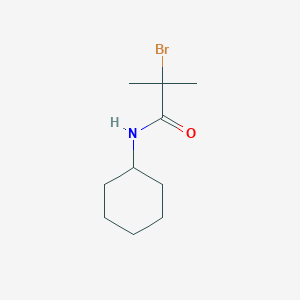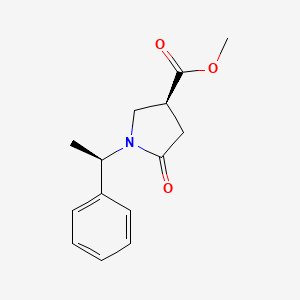
3,3-Dimethylindoline
概要
説明
3,3-Dimethylindoline is an organic compound with the molecular formula C10H13N. It is a derivative of indoline, characterized by the presence of two methyl groups at the 3-position of the indoline ring. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.
作用機序
Target of Action
3,3-Dimethylindoline is primarily used in the synthesis of squaraine dyes . These dyes are mechanically interlocked molecules comprised of a dumbbell-shaped squaraine dye inside a tetralactam macrocycle . The primary target of this compound is the squaraine dye, which it helps to encapsulate .
Mode of Action
This compound interacts with its targets through a process known as encapsulation . This process involves the formation of a rotaxane structure, where the this compound squaraine dye is encapsulated inside a tetralactam macrocycle . The gem-dimethyl groups in this compound squaraine dyes are large enough to prevent macrocycle threading or rotaxane unthreading .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the photophysical properties of the squaraine dyes . The encapsulation process alters the fluorescence properties of the squaraine dyes, leading to changes in their absorption and emission bands .
Result of Action
The encapsulation of the squaraine dye by this compound results in a 10-fold enhancement in the squaraine fluorescence quantum yield . One of the new rotaxanes emits an orange light (560−650 nm), completing the palette of known squaraine rotaxane fluorophores whose emission profiles span the color range from green to near-infrared .
Action Environment
The action of this compound is influenced by the environment in which it is stored and used. For instance, it should be kept in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help to maintain the stability and efficacy of the compound .
生化学分析
Biochemical Properties
3,3-Dimethylindoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with squaraine dyes, forming squaraine rotaxanes . These interactions are crucial as they enhance the fluorescence quantum yield of the squaraine dyes, making them useful for fluorescence microscopy and in vivo imaging . The nature of these interactions involves the encapsulation of the squaraine dye within a tetralactam macrocycle, which is facilitated by the gem-dimethyl groups of this compound .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with squaraine dyes, for example, can lead to enhanced fluorescence, which is useful for imaging cellular processes . Additionally, this compound’s role in forming stable rotaxanes can impact cellular stability and function by preventing the unthreading of the macrocycle .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The gem-dimethyl groups of this compound play a crucial role in preventing the unthreading of squaraine rotaxanes, thereby enhancing the stability and fluorescence properties of the encapsulated dye . This interaction is essential for the compound’s function in fluorescence microscopy and in vivo imaging .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the encapsulation of squaraine dyes within a tetralactam macrocycle, facilitated by this compound, significantly improves the chemical stability of the dyes . This stability is crucial for long-term imaging applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound enhances the fluorescence properties of squaraine dyes, making them useful for imaging applications . At high doses, there may be toxic or adverse effects, although specific studies on the toxicity of this compound in animal models are limited.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its role in forming stable squaraine rotaxanes . These interactions can affect metabolic flux and metabolite levels, although detailed studies on the metabolic pathways of this compound are still needed.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s encapsulation within a tetralactam macrocycle ensures its stable distribution, which is crucial for its function in imaging applications . The localization and accumulation of this compound within specific cellular compartments are essential for its biochemical properties.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound’s encapsulation within a tetralactam macrocycle directs it to specific compartments or organelles, enhancing its activity and function . This localization is crucial for its role in fluorescence microscopy and in vivo imaging.
準備方法
Synthetic Routes and Reaction Conditions: 3,3-Dimethylindoline can be synthesized through several methods. One common approach involves the reaction of indoline with methylating agents under controlled conditions. For example, the reaction of indoline with methyl iodide in the presence of a base such as potassium carbonate can yield this compound. Another method involves the reduction of 3,3-dimethylindole using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions: 3,3-Dimethylindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,3-dimethylindole using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form this compound derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can participate in electrophilic substitution reactions, where the indoline ring is substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: 3,3-Dimethylindole.
Reduction: Various this compound derivatives.
Substitution: Functionalized this compound compounds with diverse applications.
科学的研究の応用
3,3-Dimethylindoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: this compound is used in the production of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
類似化合物との比較
3,3-Dimethylindole: An oxidized form of 3,3-dimethylindoline with similar structural features but different reactivity.
2,3,3-Trimethylindolenine: Another indoline derivative with an additional methyl group, leading to distinct chemical properties.
Indoline: The parent compound of this compound, lacking the methyl groups at the 3-position.
Uniqueness: this compound is unique due to the presence of two methyl groups at the
特性
IUPAC Name |
3,3-dimethyl-1,2-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-10(2)7-11-9-6-4-3-5-8(9)10/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCCLYMWDRNUAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473018 | |
| Record name | 3,3-DIMETHYLINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1914-02-9 | |
| Record name | 3,3-DIMETHYLINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Dimethylindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


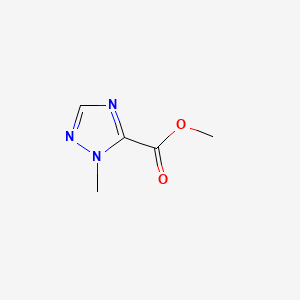
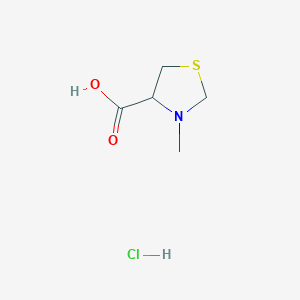
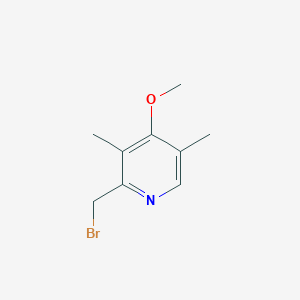
![Thieno[3,2-C]pyridine-2-carboxylic acid](/img/structure/B1314513.png)



